Tris(2-ethylhexyl)phosphine oxide
Overview
Description
Tris(2-ethylhexyl)phosphine oxide (TEHPO) is an organophosphorus compound that is widely used in the synthesis of organic compounds, in scientific research applications, and in laboratory experiments. It is a colorless liquid with a low boiling point, and is highly soluble in organic solvents. TEHPO is also known as Triton X-100, and is used as a surfactant in many consumer products.
Scientific Research Applications
Serotonin-Selective Membrane Electrodes
Tris(2-ethylhexyl)phosphine oxide has been utilized in constructing serotonin-selective membrane electrodes. It was found to enhance the electrode's response to serotonin while significantly reducing interference from inorganic cations like Na⁺. This resulted in a superior detection limit for serotonin-selective electrodes, making it a valuable tool in neurological and biochemical research (Ueda et al., 2006).
Colorimetric Reagent for Ferric Iron
Tris(2-ethylhexyl)phosphine oxide has been introduced as a colorimetric reagent for determining ferric iron in solutions. Its stability and adherence to Beer's law over a wide concentration range make it useful in analytical chemistry, particularly in iron detection (Holdoway & Willans, 1958).
Coordination Chemistry and Complex Formation
The compound has significant applications in coordination chemistry. For instance, its derivatives have been used to study complexation with various metals like neodymium(iii) and copper(ii) nitrates, highlighting its potential in inorganic synthesis and materials science (Kudryavtsev et al., 2013).
Conjugated Microporous Polymers for CO2 Capture
Tris(2-ethylhexyl)phosphine oxide-based conjugated microporous polymers have been designed for CO2 capture. These polymers demonstrate high sorption abilities and ultrahigh hydrogen uptake, suggesting their potential in environmental applications, particularly in carbon capture and storage technologies (Qiao et al., 2015).
Synthesis of Nucleosides and DNA Oligomers
In the field of organic chemistry and molecular biology, tris(2-ethylhexyl)phosphine oxide analogs have been synthesized and incorporated into short DNA oligomers. This highlights its role in the development of new nucleoside analogs and potential applications in genetic engineering and drug development (Nawrot et al., 2015).
Reductive Cleavage of Disulfides
Tris(2-ethylhexyl)phosphine oxide derivatives have been used for the reductive cleavage of disulfides, showcasing its utility in chemical synthesis and pharmaceutical applications. This property is significant in the modification and stabilization of proteins and peptides (McNulty et al., 2015).
properties
IUPAC Name |
3-[bis(2-ethylhexyl)phosphorylmethyl]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51OP/c1-7-13-16-22(10-4)19-26(25,20-23(11-5)17-14-8-2)21-24(12-6)18-15-9-3/h22-24H,7-21H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJGHINMWRVRJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CP(=O)(CC(CC)CCCC)CC(CC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30285444 | |
Record name | Tris(2-ethylhexyl)(oxo)-lambda~5~-phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30285444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(2-ethylhexyl)phosphine oxide | |
CAS RN |
2785-32-2 | |
Record name | NSC41938 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41938 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tris(2-ethylhexyl)(oxo)-lambda~5~-phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30285444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(2-ethylhexyl)phosphine oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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